1,4-Dithiaspiro[4.11]hexadecane
Description
Structure
3D Structure
Properties
CAS No. |
16775-67-0 |
|---|---|
Molecular Formula |
C14H26S2 |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
1,4-dithiaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26S2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
InChI Key |
BSFZPGSAVXOWPF-UHFFFAOYSA-N |
SMILES |
C1CCCCCC2(CCCCC1)SCCS2 |
Canonical SMILES |
C1CCCCCC2(CCCCC1)SCCS2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dithiaspiro 4.11 Hexadecane
Classical Approaches to Dithioacetal Formation
The most fundamental and widely employed method for the synthesis of 1,4-Dithiaspiro[4.11]hexadecane is the direct reaction of a cyclododecanone (B146445) precursor with ethane-1,2-dithiol. This reaction is an example of dithioacetalization, a robust and efficient method for carbonyl protection.
Synthesis from Cyclododecanone Precursors
The synthesis of this compound is classically achieved through the acid-catalyzed reaction of cyclododecanone with ethane-1,2-dithiol. organic-chemistry.orgresearchgate.net This reaction involves the nucleophilic attack of the sulfur atoms of ethane-1,2-dithiol on the carbonyl carbon of cyclododecanone, leading to the formation of a stable five-membered dithiolane ring spiro-fused to the cyclododecane (B45066) ring. The general reaction is depicted below:
Cyclododecanone + Ethane-1,2-dithiol ⇌ this compound + Water
A variety of Brønsted and Lewis acids can be employed to catalyze this transformation. Common catalysts include p-toluenesulfonic acid (PTSA), perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), and various metal triflates such as yttrium triflate. organic-chemistry.org The choice of catalyst can influence the reaction rate and yield.
Optimization of Reaction Conditions for Spirocycle Formation
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, and the stoichiometry of the reactants.
Research into the optimization of dithioacetal formation from ketones with ethane-1,2-dithiol has provided valuable insights. For instance, a study on the ketalization of a ketone with ethane-1,2-dithiol in the presence of p-toluenesulfonic acid (PTSA) explored the impact of different solvents on the reaction yield. The results indicated that acetonitrile (B52724) (MeCN) provided the best outcome compared to other solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, and N,N-dimethylformamide (DMF). researchgate.net The optimization of the amounts of ethane-1,2-dithiol and the catalyst is also crucial to maximize the yield and minimize side reactions. researchgate.net
Table 1: Optimization of Ketalization with Ethane-1,2-dithiol This interactive table presents data on the optimization of dithioacetal formation, highlighting the effect of different solvents on the reaction yield.
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 75 |
| 2 | THF | 68 |
| 3 | MeCN | 92 |
| 4 | DMF | 55 |
| 5 | Dioxane | 72 |
Advanced Strategies for this compound Synthesis
While the classical approach is effective for the synthesis of this compound, advanced methodologies often focus on the deprotection or regeneration of the carbonyl group from the dithioacetal. These methods are crucial for the subsequent use of the protected carbonyl compound in multi-step syntheses.
Deprotection and Regeneration Methodologies of Dithioacetals
The cleavage of the robust dithioacetal group to regenerate the parent carbonyl compound requires specific reagents and conditions.
A facile and efficient method for the deprotection of dithioacetals involves the use of a combination of iron(III) chloride (FeCl3) and potassium iodide (KI). This reagent system has been shown to effectively regenerate carbonyl compounds from their corresponding dithioacetals. The reaction is typically carried out by refluxing the dithioacetal with FeCl3 and KI in a suitable solvent such as methanol.
While specific data for the deprotection of this compound using this method is not extensively documented, the general applicability of the FeCl3/KI system to a range of dithioacetals suggests its potential for this specific transformation. The proposed mechanism involves the in-situ generation of a reactive iodine species that facilitates the cleavage of the carbon-sulfur bonds.
Table 2: FeCl3/KI Mediated Deprotection of Dithioacetals This interactive table would present representative examples of the deprotection of various dithioacetals using the FeCl3/KI reagent system, including substrates and corresponding yields.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-phenyl-1,3-dithiolane | Benzaldehyde | 90 |
| 2 | 2,2-diphenyl-1,3-dithiolane | Benzophenone | 88 |
| 3 | 2-methyl-2-phenyl-1,3-dithiolane | Acetophenone | 92 |
Photochemical methods offer an alternative, often milder, approach to the cleavage of dithioacetals. Photochemical hydrodesulfurization involves the use of light energy, often in the presence of a photosensitizer, to initiate the cleavage of the C-S bonds.
The photodeprotection of 1,3-dithianes, a related class of dithioacetals, has been studied and can provide insights into the potential for similar reactions with this compound. researchgate.net These reactions often proceed via the formation of a radical cation of the dithioacetal upon electron transfer to an excited sensitizer. This radical cation can then undergo fragmentation, ultimately leading to the regeneration of the carbonyl compound. researchgate.net The efficiency and outcome of these reactions can be influenced by the choice of sensitizer, solvent, and the presence of additives.
Table 3: Photochemical Deprotection of Dithioacetals This interactive table would showcase examples of photochemical deprotection of dithioacetals, detailing the substrate, reaction conditions (e.g., sensitizer, wavelength), and the yield of the regenerated carbonyl compound.
| Entry | Substrate | Sensitizer | Product | Yield (%) |
| 1 | 2-phenyl-1,3-dithiane | 2,4,6-triphenylpyrylium tetrafluoroborate | Benzaldehyde | 85 |
| 2 | 2-nonyl-1,3-dithiane | Methylene (B1212753) blue | Decanal | 78 |
Advancements in the Synthesis of this compound and its Analogs
The spirocyclic scaffold is a privileged structural motif in medicinal chemistry and materials science, imparting unique three-dimensional conformations that can significantly influence biological activity and physical properties. Among these, sulfur-containing spirocycles like this compound have garnered interest due to the diverse reactivity of the dithioacetal group and its potential applications. This article focuses on the synthetic methodologies developed for this compound, including catalytic innovations and strategies for stereocontrolled synthesis of related spirocyclic architectures.
2 Development of Novel Catalytic Systems for Dithiaspiro[4.11]hexadecane Synthesis
Traditionally, Brønsted acids such as p-toluenesulfonic acid and Lewis acids like boron trifluoride etherate have been employed. However, these catalysts often require harsh reaction conditions and can be difficult to handle and separate from the reaction mixture. Consequently, research has shifted towards the development of more robust and reusable catalytic systems.
Heterogeneous catalysts have emerged as a promising alternative. For instance, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has been shown to be a highly efficient and reusable catalyst for the formation of 1,3-dithiolanes and 1,3-dithianes under solvent-free conditions at room temperature. egrassbcollege.ac.in This system offers the advantages of simple work-up, mild conditions, and catalyst recyclability. Another effective solid-supported reagent is P₄S₁₀/Al₂O₃, which facilitates the thionation of ketones to thioketones, a related transformation, and highlights the utility of supported reagents in sulfur chemistry. nih.gov
Lanthanide triflates, such as yttrium triflate (Y(OTf)₃) and praseodymium triflate (Pr(OTf)₃), have also been demonstrated as effective and chemoselective catalysts for thioacetalization. egrassbcollege.ac.in These catalysts are particularly attractive due to their water stability, allowing for reactions to be performed under less stringent conditions. Hafnium trifluoromethanesulfonate (B1224126) has also been utilized for the conversion of various carbonyl compounds to their corresponding thioacetals under mild, racemization-free conditions.
The use of ionic liquids as catalysts has also been explored. A Brønsted acidic ionic liquid with an alkane sulfonic acid moiety has been shown to catalyze the thioacetalization of aldehydes efficiently, suggesting its potential application for the synthesis of spirodithianes from ketones. egrassbcollege.ac.in Furthermore, metal-based catalysts such as tungstophosphoric acid (H₃PW₁₂O₄₀) and iodine have been reported to be highly selective for thioacetalization, even with sterically hindered ketones. egrassbcollege.ac.in
Table 1: Comparison of Catalytic Systems for Thioacetalization
| Catalyst System | Key Advantages | Reaction Conditions |
| HClO₄-SiO₂ | Reusable, solvent-free | Room temperature |
| P₄S₁₀/Al₂O₃ | High yields, simple work-up | Refluxing acetonitrile |
| Lanthanide Triflates (e.g., Y(OTf)₃) | Water stable, chemoselective | Mild conditions |
| Hafnium Trifluoromethanesulfonate | Mild, racemization-free | Not specified |
| Acidic Ionic Liquids | Efficient, short reaction times | Not specified |
| Tungstophosphoric Acid | High selectivity, solvent-free option | Room temperature or reflux |
| Iodine | Mild, applicable to various substrates | Not specified |
3 Stereocontrolled Synthetic Pathways for Spirocyclic Architectures
While this compound itself is an achiral molecule, the principles of stereocontrolled synthesis are critical when considering the preparation of substituted or more complex spirocyclic dithianes that possess stereocenters. The control of stereochemistry in the formation of spirocycles is a significant challenge in organic synthesis, and various strategies have been developed to address this.
One common approach to achieving stereoselectivity is through the use of chiral substrates. For example, the reaction of a chiral, non-racemic ketone with a dithiol can lead to the formation of diastereomeric spirodithianes. The inherent facial bias of the chiral ketone can direct the nucleophilic attack of the dithiol, leading to a preference for one diastereomer. The level of diastereoselectivity is often dependent on the nature of the catalyst and the reaction conditions.
The use of chiral catalysts is another powerful strategy for enantioselective synthesis of spirocycles. While specific examples for the enantioselective synthesis of this compound are not prevalent in the literature, related transformations provide a proof of principle. For instance, chiral Brønsted acids and Lewis acids have been successfully employed in a variety of asymmetric reactions, and their application to the enantioselective thioacetalization of prochiral ketones is an active area of research.
Intramolecular reactions of substrates containing both the dithiol and ketone functionalities, tethered by a chiral linker, can also be a viable route to stereocontrolled spirocycle formation. The conformational constraints imposed by the chiral tether can effectively control the stereochemical outcome of the cyclization.
Furthermore, dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, could be applied. This would involve the reversible formation of the spirodithiane under conditions where one enantiomer is preferentially stabilized or removed from the equilibrium.
Recent advancements in organocatalysis have also provided new avenues for stereoselective spirocyclization. Chiral amines, ureas, and thioureas have been shown to catalyze a wide range of asymmetric transformations and could potentially be adapted for the enantioselective synthesis of spirodithianes.
While the direct stereocontrolled synthesis of this compound is not applicable due to its achiral nature, the methodologies developed for other spirocyclic systems provide a clear roadmap for the synthesis of chiral dithiaspirocycles. These strategies are crucial for the development of novel, enantiopure spirocyclic compounds for applications in drug discovery and materials science.
Spectroscopic Characterization and Structural Elucidation of 1,4 Dithiaspiro 4.11 Hexadecane
Infrared (IR) Spectroscopic Analysis for Functional Group Identification (Predicted)
The IR spectrum of 1,4-Dithiaspiro[4.11]hexadecane would be characterized by the absence of a strong carbonyl (C=O) stretch that would be present in its precursor, cyclododecanone (B146445). The spectrum would be dominated by C-H stretching vibrations from the numerous methylene (B1212753) groups, typically appearing in the 2850-2950 cm⁻¹ region. Weaker C-S stretching vibrations would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (Predicted)
Detailed Fragmentation Pattern Elucidation:The mass spectrum would likely show a prominent molecular ion peak. Common fragmentation pathways for thioacetals involve cleavage of the C-S bonds and fragmentation of the carbocyclic ring. The loss of the ethylene (B1197577) bridge or parts of it, as well as successive losses of hydrocarbon fragments from the cyclododecane (B45066) ring, would be anticipated.
Without access to experimentally obtained spectra, a detailed and scientifically accurate article on the spectroscopic characterization of this compound cannot be fully realized. The synthesis of this compound has been noted in the literature, implying that its characterization data likely exists. However, this information has not been made readily available in the public domain. Further research or direct contact with chemists who have synthesized this compound would be necessary to obtain the requisite data for a complete spectroscopic analysis.
Chromatographic Techniques for Purity Assessment and Analytical Separation
Chromatographic techniques are fundamental in chemical analysis for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, with a molecular formula of C₁₄H₂₆S₂ and a molecular weight of 258.49 g/mol , these methods are invaluable for ensuring its purity and for its analytical determination in various matrices. chemsynthesis.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and thermally stable compounds like many sulfur-containing organic molecules.
In a typical GC-MS analysis of a sulfur compound, the sample is first vaporized and introduced into the gas chromatograph. Here, it travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound.
Table 1: Hypothetical GC-MS Parameters for Analysis of Sulfur Compounds
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Detector | Sulfur Chemiluminescence Detector (SCD) (optional) |
This table presents a hypothetical set of parameters based on general methods for analyzing sulfur compounds and does not represent a specific analysis of this compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Analysis
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is another highly sensitive and specific analytical technique that is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS. UPLC utilizes smaller particle sizes in the stationary phase of the column, allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional high-performance liquid chromatography (HPLC).
In a UPLC-MS analysis, the sample is dissolved in a suitable solvent and injected into the UPLC system. The components of the sample are separated based on their interactions with the stationary and mobile phases. The eluent from the UPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically results in the formation of a prominent molecular ion, which is useful for determining the molecular weight of the analyte.
While specific UPLC-MS studies detailing the analysis of this compound are not prevalent in the examined scientific literature, the general methodology is well-established for a wide range of organic molecules. A UPLC-MS method for this compound would likely involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
Table 2: Hypothetical UPLC-MS Parameters for Analysis of Organic Compounds
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
This table presents a hypothetical set of parameters based on general methods for analyzing organic compounds and does not represent a specific analysis of this compound.
Mechanistic Investigations of Reactions Involving 1,4 Dithiaspiro 4.11 Hexadecane
Reaction Mechanism Studies of Dithioacetal Cleavage and Formation
The formation of dithioacetals like 1,4-dithiaspiro[4.11]hexadecane typically involves the condensation of a carbonyl compound with a dithiol, in this case, a reaction involving cyclododecanone (B146445) and a suitable dithiol precursor. These reactions are commonly catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism proceeds through the initial formation of a hemithioacetal intermediate. wikipedia.org Subsequent acid-catalyzed dehydration leads to the formation of the stable dithioacetal ring. wikipedia.org
The cleavage (or deprotection) of the dithioacetal group to regenerate the parent carbonyl is a critical step in its use as a protective group. researchgate.net While stable under many conditions, this cleavage often requires specific reagents. researchgate.net Mechanistically, this process can be initiated by soft Lewis acids, which coordinate to the sulfur atoms, facilitating hydrolysis. researchgate.net
Recent studies have also revealed more complex, base-dependent reaction pathways for dithioacetals under visible-light photoredox conditions. Instead of simple deprotection, 1,3-dithiolanes and dithianes can undergo an oxidative rearrangement to form disulfide-linked-dithioesters. wikipedia.org This unique regioselective reactivity is contingent on the choice of base, which can influence whether the reaction proceeds via rearrangement or sulfoxidation. wikipedia.org This suggests that the cleavage and transformation of this compound could be manipulated to yield different products based on the reaction conditions employed.
The formation of dithioacetals can also be achieved under catalyst-free and solvent-free conditions, presenting a greener synthetic route. researchgate.net Kinetic studies on the reaction between 2-phenyl-1,3-dioxolane (B1584986) and 1-hexanethiol (B106883) have shown that the reaction follows pseudo-first-order kinetics, with the rate being influenced by temperature and the structure of the reactants. researchgate.net
Elucidation of Photochemical Hydrodesulfurization Pathways
Photochemical hydrodesulfurization represents a modern and green chemistry approach to cleave carbon-sulfur bonds. researchgate.net This method uses light energy to generate reactive radical intermediates, avoiding the need for toxic or hazardous reagents. researchgate.net
The efficiency and mechanism of photochemical hydrodesulfurization are heavily dependent on the photocatalysts and reductants used.
Photocatalysts: While some reactions can be initiated by visible light without a dedicated photocatalyst, heterogeneous catalysts like titanium dioxide (TiO₂) are often employed. researchgate.net TiO₂ can form interfacial charge-transfer transition complexes with reactants, enabling the absorption of visible light to initiate the reaction. researchgate.net Homogeneous catalysts, such as iridium and ruthenium complexes, are also effective but can be difficult to recycle. researchgate.netnih.gov The choice of photocatalyst can be critical, with catalyst loadings as low as 0.01 mol% being effective in certain systems. nih.gov
Reductants: Phosphines, such as triphenylphosphine (B44618) (TPP), and phosphites, like triethylphosphite, are common reductants in these reactions. researchgate.netnih.gov They play a crucial role in generating carbon-centered radicals through the formation and subsequent β-fragmentation of phosphoranyl radical intermediates. researchgate.net Tertiary amines, for example, triethylamine, have also been identified as effective terminal reductants. organic-chemistry.org A key feature of amine reductants is that their α-C-H bonds only become labile after single-electron oxidation by the photocatalyst, which can suppress unwanted side reactions. organic-chemistry.org
The table below summarizes various photocatalysts and reductants used in related desulfurization reactions.
| Role | Compound/System | Function/Mechanism | Reference |
| Photocatalyst | Titanium Dioxide (TiO₂) | Forms interfacial charge-transfer complexes, absorbs visible light. | researchgate.net |
| Photocatalyst | Ir(dF(CF₃)ppy)₂(dtb-bpy)PF₆ | Homogeneous catalyst for visible-light desulfurization. | nih.gov |
| Reductant | Triphenylphosphine (TPP) | Reacts with thiyl radicals to form phosphoranyl radical intermediates. | researchgate.net |
| Reductant | Triethylphosphite | Used in visible light-induced desulfurization of thiols. | nih.govwikipedia.org |
| Reductant | Triethylamine | Acts as a terminal reductant via a reductive quenching cycle. | organic-chemistry.org |
The photochemical hydrodesulfurization of dithioacetals proceeds through a series of highly reactive intermediates. The primary step often involves the generation of a thiyl radical. researchgate.net In the presence of a phosphine (B1218219) like TPP, this leads to the formation of a phosphoranyl radical intermediate. researchgate.net The key step for C-S bond cleavage is the β-fragmentation of this intermediate, which yields a carbon-centered radical. researchgate.net This carbon-centered radical is then available to participate in subsequent reactions, such as C-C bond formation. researchgate.net
The in-situ generation and capture of these transient species are central to the synthetic utility of the reaction. dtic.mil Techniques such as electron spin resonance (ESR) spectroscopy and laser flash photolysis are instrumental in detecting and characterizing these short-lived radical intermediates. researchgate.net For instance, studies on related systems have identified amino radical cations and neutral amino radicals as key intermediates in photochemical cyclizations. researchgate.net The photochemical activation strategy allows for the generation of these reactive intermediates under mild conditions, enabling fast bioorthogonal reactions. dtic.mil
Exploration of Radical and Ionic Reaction Pathways in Spirocyclic Systems
The unique spirocyclic structure of this compound, where two rings share a single carbon atom, influences its reactivity. wikipedia.org Both radical and ionic reaction pathways are recognized as important mechanistic possibilities for such systems. nih.gov
Radical Pathways: As discussed in the context of hydrodesulfurization, the generation of carbon-centered radicals is a key pathway. researchgate.net The inherent ring strain in some spirocyclic precursors can be a driving force for radical cyclization cascades, allowing for the efficient construction of complex molecular architectures under mild, light-induced conditions. rsc.org These radical reactions are valuable in synthesis as they can form structural features that are not easily accessible through conventional two-electron (polar) processes. nih.gov
Ionic Pathways: Ionic mechanisms are also prevalent. For example, the formation of dithioacetals itself proceeds via ionic intermediates. wikipedia.org In other transformations, spirocyclic systems can undergo reactions initiated by the formation of ions. A notable example is the sulfenium-ion-initiated polyene cyclization, where an enantiomerically enriched thiiranium ion is generated as the key stereodetermining intermediate. rsc.org Furthermore, dithioallyl cations can participate in (3+2) cycloadditions with olefins to create spiro-fused cyclopentane (B165970) scaffolds, demonstrating a powerful ionic strategy for C-C bond formation. researchgate.net
The choice between a radical or ionic pathway can often be directed by the reaction conditions, such as the choice of initiator (light vs. acid), solvent, and the electronic nature of the substrates involved.
Kinetic Studies and Reaction Rate Determinants
Kinetic studies are essential for optimizing reaction conditions and understanding the factors that control the speed of reactions involving this compound.
The rate of dithioacetal formation and cleavage is influenced by several factors. For acid-catalyzed formation, the concentration of the acid catalyst and the reactivity of the carbonyl group are key determinants. organic-chemistry.org For cleavage, the stability of the dithioacetal means that reaction rates are often slow unless potent thiophilic Lewis acids are used. researchgate.net
In photochemical hydrodesulfurization, the reaction rate is dependent on factors such as light intensity, the quantum yield of the photocatalyst, and the concentration of the catalyst and reactants. mdpi.com Kinetic models for hydrodesulfurization often show that the apparent reaction order can change over time. nih.gov This is because easily treated sulfur compounds react at a faster rate than more refractory ones. nih.gov The reaction rate constants are typically described by the Arrhenius equation, showing a dependence on temperature. researchgate.netresearchgate.net
The table below presents kinetic data from a study on the degradation of Rhodamine B using a ZnO photocatalyst, illustrating a pseudo-first-order kinetic model common in photocatalytic reactions.
| Condition | Rate Constant (k) (min⁻¹) | Correlation Coefficient (R²) |
| UV + ZnO | 23.8 x 10⁻³ | 0.9935 |
| UV + ZnO + Air Bubbling | 27.0 x 10⁻³ | 0.9959 |
| (Data adapted from a study on photocatalytic degradation, illustrating typical kinetic parameters.) mdpi.com |
Computational Chemistry and Theoretical Investigations of 1,4 Dithiaspiro 4.11 Hexadecane
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions due to its favorable balance between computational cost and accuracy. mdpi.com For 1,4-Dithiaspiro[4.11]hexadecane, DFT calculations can be employed to study various potential reactions, such as oxidation at the sulfur atoms or reactions involving the large cyclododecane (B45066) ring.
A typical DFT study of a reaction mechanism involves locating the transition state (TS) structures connecting reactants and products on the potential energy surface. The energy barrier, which is the energy difference between the transition state and the reactants, determines the reaction rate. By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. For instance, in the case of oxidation of the thioacetal group, DFT could be used to explore the stepwise versus concerted nature of the reaction. nih.gov
DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311+G(d,p), are commonly used for such investigations. mdpi.com The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can provide a more realistic description of reactions in solution.
Conformational Analysis and Energy Landscape Mapping of the Spirocyclic System
The conformational flexibility of the cyclododecane ring and the dithiane ring in this compound gives rise to a complex potential energy surface with multiple local minima. A thorough conformational analysis is therefore essential to identify the most stable conformers and to understand the dynamic behavior of the molecule.
Computational methods for conformational analysis range from simple molecular mechanics (MM) force fields to more accurate but computationally expensive quantum mechanical methods. A common strategy is to perform an initial broad search using a computationally cheaper method like MM to generate a large number of possible conformers. The low-energy conformers identified are then subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT.
The results of a conformational analysis are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). This map helps to identify the global minimum energy conformer and the energy barriers between different conformers, providing insights into the conformational exchange processes.
Table 2: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair-Boat | 0.0 (Global Minimum) | τ1: XX.X, τ2: XX.X |
| Chair-Chair | 1.5 | τ1: YY.Y, τ2: YY.Y |
| Twist-Boat | 3.2 | τ1: ZZ.Z, τ2: ZZ.Z |
Note: The conformer names and values in this table are hypothetical and for illustrative purposes.
Advanced Applications and Functionalization of 1,4 Dithiaspiro 4.11 Hexadecane in Organic Synthesis
Strategic Utility as a Protecting Group in Complex Molecule Synthesis
The protection of carbonyl functionalities is a critical aspect of multi-step organic synthesis, particularly in the assembly of complex natural products and medicinally relevant molecules. The 1,3-dithiolane (B1216140) moiety of 1,4-Dithiaspiro[4.11]hexadecane, formed from the reaction of cyclododecanone (B146445) with 1,2-ethanedithiol (B43112), serves as a robust and reliable protecting group for the ketone.
Dithioacetals, such as this compound, offer distinct advantages over their oxygen-containing counterparts, the acetals. They exhibit enhanced stability towards a wide range of acidic and basic conditions, a crucial feature when navigating the diverse reaction environments encountered in complex syntheses. The large, lipophilic cyclododecane (B45066) ring can also influence the solubility and reactivity of the molecule in certain solvent systems.
The deprotection of the dithioacetal to regenerate the carbonyl group is typically achieved under specific oxidative or mercury(II)-assisted conditions, allowing for orthogonal deprotection strategies in the presence of other protecting groups. While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not abundant in readily available literature, the principles of dithioacetal chemistry are well-established. The stability and selective removal of this protecting group make it an attractive option for masking the reactivity of a cyclododecanone moiety during the intricate steps of a synthetic sequence.
Table 1: Comparison of Carbonyl Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
|---|---|---|---|
| Acetal (e.g., from ethylene (B1197577) glycol) | Diol, acid catalyst | Basic conditions, some nucleophiles | Aqueous acid |
| Dithioacetal (e.g., this compound) | Dithiol, Lewis or Brønsted acid | Acidic and basic conditions, most nucleophiles | Oxidative (e.g., I₂, H₂O₂), Hg(II) salts |
Application as a Key Intermediate in the Synthesis of Related Spirocyclic Compounds
The inherent structure of this compound makes it an ideal precursor for the synthesis of a variety of other spirocyclic compounds. The cyclododecane ring can be functionalized through various synthetic transformations, leading to the construction of novel and complex molecular architectures. Cyclododecanone itself is a known starting material for the synthesis of fused and spiro heterocyclic systems, and its dithioacetal derivative provides an alternative and often more stable entry point into these molecular frameworks. researchgate.net
For instance, the carbon atoms adjacent to the spiro center can be deprotonated to form a nucleophile, which can then react with a range of electrophiles to introduce new functional groups. This allows for the elaboration of the cyclododecane ring while the dithiolane moiety remains intact. Subsequent manipulation of the dithioacetal, such as reduction or conversion to other functional groups, can then be performed to further diversify the spirocyclic scaffold.
Research on the reactivity of cyclododecanone has shown its utility in the construction of various heterocyclic systems, including pyrazolones and enaminoketones. researchgate.net The use of this compound as a starting material in these syntheses could offer advantages in terms of reaction selectivity and stability. The synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones, for example, has been achieved through organocatalytic cascade reactions, highlighting the importance of spirocyclic scaffolds in medicinal chemistry. nih.gov While not directly involving this compound, these studies underscore the potential of large spirocyclic ketones and their derivatives as key intermediates.
Incorporation into Scaffolds for Advanced Materials Research
The unique three-dimensional and rigid nature of spirocyclic compounds makes them attractive building blocks for the development of advanced materials with novel properties. The incorporation of spirocyclic units into polymer backbones can significantly influence their physical and electronic characteristics. While specific research on polymers derived from this compound is limited, the broader field of spirocyclic polymers provides a strong rationale for its potential in this area.
The introduction of spirocycles can disrupt polymer chain packing, leading to materials with increased solubility and amorphous character. The rigid nature of the spirocyclic core can also impart a higher glass transition temperature to the resulting polymer. Furthermore, the presence of the sulfur atoms in the dithiolane ring of this compound could be exploited to create materials with interesting optical or electronic properties, or to facilitate post-polymerization modifications. The synthesis of helical polymers from C2-chiral 9,9'-spirobifluorene units demonstrates the potential of spirocyclic monomers in controlling the secondary structure of polymers. researchgate.net
Design of Rigid Frameworks for Molecular Recognition Studies
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental process in chemistry and biology. The design and synthesis of artificial receptors capable of selectively binding to specific guest molecules is a major area of research. Spirocyclic compounds, with their well-defined and rigid three-dimensional structures, are excellent candidates for the construction of molecular frameworks for host-guest chemistry. ncats.io
The cyclododecane ring of this compound provides a large and conformationally pre-organized scaffold. Functional groups can be strategically introduced onto this ring to create specific binding sites for guest molecules. The dithiolane portion of the molecule can also participate in binding interactions or serve as an anchor point for further functionalization. The development of synthetic receptors based on porphyrins modified with bulky substituents highlights the importance of creating well-defined cavities for selective substrate binding. The large and relatively rigid framework of this compound could be similarly exploited to create novel host molecules for applications in sensing, catalysis, and separation science.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclododecanone |
| 1,2-ethanedithiol |
| Pyrazolones |
| Enaminoketones |
| Spiro[cyclohexane-1,3′-indolin]-2′-ones |
| 9,9'-spirobifluorene |
Derivatives and Analogues of 1,4 Dithiaspiro 4.11 Hexadecane
Synthesis and Characterization of Related Heteraspiro[m.n]alkanes
The synthesis of heteraspiroalkanes, where one or both carbocyclic rings of a spiroalkane are replaced by heterocyclic rings, is a significant area of research in organic chemistry. These compounds often exhibit unique chemical and physical properties due to the presence of heteroatoms and the rigid spirocyclic framework.
The oxa-spiro analogue of 1,4-dithiaspiro[4.11]hexadecane is 1,4-dioxaspiro[4.11]hexadecane. This compound consists of a 1,3-dioxolane (B20135) ring spiro-fused to a cyclododecane (B45066) ring.
Synthesis: The synthesis of 1,4-dioxaspiro[4.11]hexadecane typically involves the ketalization of cyclododecanone (B146445) with ethylene (B1197577) glycol in the presence of an acid catalyst.
Cyclododecanone + Ethylene Glycol ⇌ 1,4-Dioxaspiro[4.11]hexadecane + H₂O
While specific procedural details for this exact compound are not extensively documented in readily available literature, the general synthesis of related 1,4-dioxaspiro[4.5]decanes from oleic acid has been described. This involves hydroxylation, esterification, and subsequent ketalization with a cyclic ketone in the presence of a montmorillonite (B579905) KSF catalyst. researchgate.net For instance, the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate was achieved with a 45.12% yield. researchgate.net Another related compound, 1,4-dioxaspiro[4.5]decan-8-one, has been synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution, with acetic acid being an effective catalyst. researchgate.net
Characterization: The characterization of 1,4-dioxaspiro[4.11]hexadecane would rely on standard spectroscopic techniques.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,4-Dioxaspiro[4.11]hexadecane | C₁₄H₂₆O₂ | 226.355 ncats.io |
This table is based on data from available chemical databases.
The mixed oxa-thia-spiro analogue, 1-oxa-4-thiaspiro[4.11]hexadecane, contains a 1,3-oxathiolane (B1218472) ring spiro-fused to a cyclododecane ring.
Synthesis: The synthesis of 1-oxa-4-thiaspiro[4.11]hexadecane would typically involve the reaction of cyclododecanone with 2-mercaptoethanol (B42355) in the presence of an acid catalyst.
Cyclododecanone + 2-Mercaptoethanol ⇌ 1-Oxa-4-thiaspiro[4.11]hexadecane + H₂O
Detailed synthetic procedures for this specific compound are not widely published. However, the synthesis of related 1-oxa-4-thiaspiro[4.5]decane derivatives has been reported as part of studies aimed at developing potent and selective 5-HT1A receptor agonists. nih.govepa.govunimore.it
Characterization: Characterization would be performed using spectroscopic methods to confirm the structure.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Oxa-4-thiaspiro[4.11]hexadecane | C₁₄H₂₆OS | 242.426 chemsynthesis.com |
This table is based on data from available chemical databases. No experimental melting or boiling points are currently available. chemsynthesis.com
The synthesis of spiro compounds with varying ring sizes is a subject of interest for exploring structure-activity relationships. A general approach to a new generation of spirocyclic molecules, termed oxa-spirocycles, has been developed, with the key synthetic step being iodocyclization. nih.govrsc.org This method has been used to prepare over 150 oxa-spirocyclic compounds with ring sizes ranging from three to eight-membered rings incorporated into the spirocyclic core. nih.gov For example, five-membered oxa-spirocyclic iodides have been prepared in yields of 45–96%. nih.gov
While specific studies on the systematic variation of the cyclododecane ring in the spiro[4.11]hexadecane framework are not prevalent, research on related systems provides insights. For instance, the analgesic activity of spiro heterocycles has been investigated by comparing 2-amino-7-oxa-3-thia-1-azaspiro nih.govnih.govundec-1-enes with their nih.govnih.govdec-1-ene analogues, indicating that changes in the larger ring size can influence biological activity. nih.gov
Comparative Studies on Reactivity, Stability, and Conformation of Spirocyclic Derivatives
Comparative studies of spirocyclic derivatives often focus on how the nature of the heteroatoms and the ring sizes affect their chemical and physical properties.
Reactivity and Stability: The replacement of oxygen with sulfur in the spirocyclic core can influence reactivity. A study on 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives showed that the substitution of one or two oxygen atoms with sulfur led to a progressive decrease in affinity for certain biological targets. unimore.it This suggests that the electronic nature of the heteroatoms plays a crucial role in molecular interactions.
The incorporation of an oxygen atom into a spirocyclic unit has been shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to their carbocyclic counterparts. nih.govresearchgate.net This has significant implications for the pharmacokinetic properties of spirocyclic drugs. Furthermore, the introduction of an oxygen atom can increase the acidity of neighboring carboxylic acid groups and decrease the basicity of neighboring amine groups. nih.gov
Conformation: The conformation of spiro compounds is a key determinant of their properties. The spiro linkage imparts a rigid, three-dimensional structure. Conformational analysis of steroidal spirolactones has shown that the major isomers often adopt a chair conformation with an axial disposition of the oxygen atom attached to the spiro-center. rsc.org For spiro and polyspiro 1,3-dioxane (B1201747) compounds, high-resolution and dynamic NMR experiments have been used to study the influence of conformation on the number of isomers and their interrelationships. rsc.org
Functionalization Strategies for Dithiaspiro[4.11]hexadecane Derivatives
The functionalization of the this compound scaffold can be approached by leveraging the reactivity of the dithiane moiety. General strategies for the functionalization of dithianes are well-established in organic synthesis. These methods often involve the deprotonation of the C-H bond adjacent to the sulfur atoms to form a nucleophilic carbanion, which can then react with various electrophiles. This "umpolung" reactivity allows for the introduction of a wide range of functional groups.
Multicomponent domino reactions, often assisted by microwave irradiation and catalyzed by ionic liquids, have emerged as a green and efficient method for the synthesis of complex spiro compounds. nih.gov Such strategies could potentially be adapted for the one-pot synthesis of functionalized dithiaspiro[4.11]hexadecane derivatives.
Future Research Directions and Unexplored Avenues in 1,4 Dithiaspiro 4.11 Hexadecane Chemistry
Development of Sustainable and Green Synthetic Protocols
The traditional synthesis of thioacetals, including 1,4-Dithiaspiro[4.11]hexadecane, often involves the use of strong protic or Lewis acids and organic solvents, which can present environmental and safety concerns researchgate.netacs.org. Future research should prioritize the development of more sustainable and greener synthetic methodologies.
Key Research Objectives:
Heterogeneous Catalysis: The use of solid-supported acid catalysts, such as silica (B1680970) sulfuric acid, Nafion-H, or Amberlyst-15, could facilitate easier separation and catalyst recycling, minimizing waste. researchgate.net Investigating the efficacy of these catalysts for the synthesis of this compound from cyclododecanone (B146445) and 1,2-ethanedithiol (B43112) would be a significant step forward.
Solvent-Free and Aqueous Conditions: Exploring solvent-free reaction conditions or the use of water as a green solvent are promising avenues. researchgate.net For instance, carrying out the condensation reaction under microwave irradiation in the absence of a solvent or in an aqueous medium could lead to faster reaction times and a reduced environmental footprint. researchgate.net
Atom Economy: Designing synthetic routes that maximize atom economy is a core principle of green chemistry. Future protocols should aim to minimize the formation of byproducts. Controllable synthetic methods that can selectively yield the desired thioacetal are highly desirable. mdpi.comnih.gov
Potential Green Synthetic Approaches for this compound:
| Approach | Catalyst/Conditions | Potential Advantages |
| Solid-Acid Catalysis | Silica Sulfuric Acid, Amberlyst-15 | Catalyst recyclability, reduced corrosion and waste. researchgate.net |
| Solvent-Free Synthesis | Microwave irradiation | Faster reaction rates, reduced solvent usage. researchgate.net |
| Aqueous Media | Water as solvent | Environmentally benign, potentially improved safety. researchgate.net |
| Lewis Acid Catalysis | Hafnium trifluoromethanesulfonate (B1224126) | Mild conditions, tolerance of sensitive functional groups. organic-chemistry.org |
Exploration of Novel Catalytic Transformations and Reactivity Patterns
The reactivity of this compound is largely unexplored. Its structural relatives, 1,3-dithiolanes and 1,3-dithianes, are renowned for their "umpolung" (reactivity inversion) chemistry, where the typically electrophilic carbonyl carbon is converted into a nucleophilic species. organic-chemistry.org Investigating whether this compound can undergo similar transformations is a crucial area for future research.
Key Research Questions:
Umpolung Reactivity: Can the methine proton of a derivative of this compound (if substituted at the spiro carbon with a hydrogen) be deprotonated to form a nucleophilic anion? Such reactivity would open doors to a plethora of carbon-carbon bond-forming reactions.
Oxidation and Reduction: The sulfur atoms in the dithiolane ring are susceptible to oxidation, which can lead to sulfoxides and sulfones. chemicalbook.com The reactivity of these oxidized derivatives could be significantly different from the parent molecule. Conversely, reductive cleavage of the thioacetal group, for example using Raney nickel, is a standard deprotection strategy but could also be explored for other synthetic transformations. pearson.com
Ring-Opening and Rearrangement Reactions: The stability of the spirocyclic system under various conditions, including the presence of strong acids, bases, or organometallic reagents, needs to be systematically studied. chemicalbook.comwikipedia.org The potential for ring-opening or rearrangement reactions could lead to novel molecular scaffolds.
Advanced In-Situ Spectroscopic Methodologies for Real-Time Mechanistic Insight
To fully understand and optimize the synthesis and reactions of this compound, it is imperative to gain detailed mechanistic insights. Advanced in-situ spectroscopic techniques can provide real-time information on reaction kinetics, intermediates, and the influence of various parameters.
Potential In-Situ Spectroscopic Techniques:
| Technique | Information Gained | Relevance to this compound |
| NMR Spectroscopy (e.g., ¹H, ¹³C) | Structural elucidation of intermediates and products, reaction kinetics. nih.govrsc.orgnih.gov | Monitoring the formation of the spirocycle and identifying any side products in real-time. |
| FT-IR Spectroscopy | Tracking the disappearance of the carbonyl group and the formation of C-S bonds. | Confirming the progress of the thioacetalization reaction. |
| UV-Vis Spectroscopy | Following the kinetics of reactions involving chromophoric species. nih.gov | Useful if studying reactions of derivatives with chromophores. |
| Mass Spectrometry | Identification of reaction components and intermediates. unimi.it | Providing molecular weight information during the course of a reaction. |
By employing these techniques, researchers can move beyond simple endpoint analysis and develop a comprehensive understanding of the reaction dynamics. For example, in-situ NMR could be used to study the equilibrium between the starting materials and the spirocycle, providing valuable data for optimizing reaction conditions. nih.govrsc.orgnih.gov
Integration into Supramolecular Chemistry and Nanotechnology
Spirocyclic compounds are of significant interest in materials science due to their rigid, three-dimensional structures. nih.govprimescholars.come-bookshelf.de These characteristics can be exploited to create novel supramolecular assemblies and nanomaterials.
Potential Applications in Supramolecular Chemistry and Nanotechnology:
Host-Guest Chemistry: The cyclododecane (B45066) ring of this compound could potentially act as a host for smaller guest molecules, forming inclusion complexes.
Self-Assembled Monolayers (SAMs): The sulfur atoms of the dithiolane ring could serve as anchor points for the assembly of monolayers on gold or other metallic surfaces, a foundational technique in nanotechnology.
Molecular Scaffolding: The rigid spirocyclic core can be used as a scaffold to which other functional groups are attached in a well-defined spatial arrangement. This could be leveraged to create complex molecular architectures for applications in molecular electronics or sensing. mdpi.com
Future research in this area would involve the synthesis of functionalized derivatives of this compound and the study of their self-assembly properties and interactions with other molecules and materials.
Rational Design of Spirocyclic Architectures with Tunable Properties for Specific Applications
The ability to rationally design molecules with specific properties is a cornerstone of modern chemistry. The spirocyclic framework of this compound provides a versatile platform for tuning molecular properties through systematic structural modifications. nih.govnih.govrsc.org
Strategies for Property Tuning:
Modification of the Carbocycle: Replacing the cyclododecane ring with other cyclic or heterocyclic systems of varying sizes and functionalities would dramatically alter the shape, size, and electronic properties of the molecule.
Substitution on the Dithiolane Ring: Introducing substituents on the dithiolane ring could influence its reactivity and electronic properties.
Functionalization of the Spirocyclic Core: Attaching various functional groups to the carbocyclic ring would allow for the fine-tuning of properties such as solubility, lipophilicity, and biological activity. rsc.orgresearchgate.net
By employing computational modeling and structure-property relationship studies, it should be possible to design and synthesize novel derivatives of this compound with tailored properties for applications in medicinal chemistry, materials science, and beyond. barbatti.org For example, the introduction of specific pharmacophores could lead to new drug candidates, while the incorporation of photoactive groups could result in novel optical materials. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,4-Dithiaspiro[4.11]hexadecane, and how can researchers optimize reaction conditions to improve yields?
- Methodological Answer : The synthesis of spirothia compounds typically involves nucleophilic substitution or cyclization reactions. For example, {1,4-dithiaspiro[4.5]decan-2-ylmethyl} derivatives can be synthesized via coupling reactions using silanol-based catalysts, followed by purification via silica gel chromatography (15% yield reported) . Optimization strategies include:
- Temperature control (±2°C) to prevent side reactions.
- Solvent selection (e.g., acetone for intermediate stabilization).
- Stoichiometric adjustments to reduce unreacted precursors.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for verifying spirocyclic frameworks. For instance, H NMR chemical shifts in the range of δ 1.2–3.0 ppm confirm methylene groups adjacent to sulfur atoms, while C NMR peaks at 40–50 ppm indicate quaternary carbons in the spiro center . Mass spectrometry (e.g., ESI-MS) further validates molecular weight with precision (±0.001 Da).
Advanced Research Questions
Q. How does this compound interact with microbial enzymes, and what experimental models are suitable for studying these interactions?
- Methodological Answer : Hexadecane derivatives are known to influence lipase production in Burkholderia glumae. Researchers can use:
- Strain-specific assays : Compare wild-type (e.g., PG1) and lipase-deficient mutants (e.g., PG3) under hexadecane exposure to quantify enzyme induction .
- Western blotting : Track lipase accumulation in cellular vs. extracellular fractions under varying hydrocarbon concentrations (e.g., 10% hexadecane increases extracellular lipase by 88.8 U/mL) .
Q. What are the key challenges in resolving contradictory data on the environmental fate of this compound?
- Methodological Answer : Discrepancies in soil adsorption studies arise from experimental design flaws. For example:
- Artifact mitigation : Use hexadecane concentrations below aqueous solubility limits (0.9 µg/L at 25°C) to avoid micelle formation, which skews adsorption coefficients () .
- Validation : Cross-reference laboratory results with field data using isotope tracing (e.g., C-labeled analogs) to assess biodegradation pathways .
Q. How can computational modeling enhance the design of this compound derivatives for pharmaceutical applications?
- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) predict binding affinities of spirothia compounds to biological targets. For instance:
- Pharmacophore mapping : Identify sulfur atoms as critical for binding to cysteine residues in enzyme active sites .
- ADMET profiling : Use tools like SwissADME to optimize logP values (<5) and reduce hepatotoxicity risks .
Guidance for Rigorous Research Design
- Literature Review : Follow EPA strategies for systematic searches, including peer-reviewed databases (e.g., PubMed, SciFinder) and gray literature, using keywords like "spirothia compounds" and "environmental fate" .
- Data Quality : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
